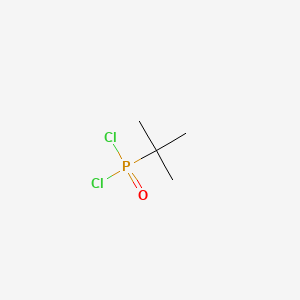
tert-Butylphosphonic dichloride
Overview
Description
Tert-Butylphosphonic dichloride is a chemical compound with the linear formula (CH3)3CP(O)Cl2 . It has a molecular weight of 174.99 . It is used in the preparation and evaluation of the antimicrobial activities of a new class of macrocyclic phosphonates to determine their efficacy in suppressing the growth of bacteria and fungi .
Molecular Structure Analysis
The linear formula of tert-Butylphosphonic dichloride is (CH3)3CP(O)Cl2 . The molecular weight is 174.99 .Chemical Reactions Analysis
Tert-Butylphosphonic dichloride is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Tert-Butylphosphonic dichloride is a solid at 20°C . It is sensitive to moisture and heat . The melting point is between 120.0 to 125.0 °C .Scientific Research Applications
tert-Butylphosphonic Dichloride: A Comprehensive Analysis
Synthesis of Dihydrobenzooxaphosphole Core: tert-Butylphosphonic dichloride is utilized in the synthesis of dihydrobenzooxaphosphole core, which is a crucial component in the development of various organic compounds with potential applications in pharmaceuticals and materials science .
Preparation of PCP Pincer Ligands: This compound serves as a reactant for creating tert-butyl functionalized 1,3-C6H4(CH2PR2)2 (PCP) pincer ligands. These ligands are significant in catalysis, facilitating various chemical transformations .
Production of Chloro-phosphinite Reagents: By reacting with sodium ethoxide, tert-Butylphosphonic dichloride can be converted into chloro-phosphinite reagents. These reagents are valuable in synthetic chemistry for introducing phosphorus-containing groups into molecules .
Synthesis of Aryl-phosphonic Esters: It is used in the preparation of aryl-phosphonic esters, which are essential intermediates for synthesizing organophosphorous polymers. These polymers have diverse applications ranging from flame retardants to engineering plastics .
Material Science Research: Scientists leverage tert-Butylphosphonic dichloride in material science research, particularly in the synthesis of new materials with unique properties that could be used in advanced technologies .
Chemical Synthesis: In chemical synthesis, this compound is a versatile reagent that can be employed in various reactions to create complex molecules for research and industrial applications .
Analytical Applications: The products derived from reactions involving tert-Butylphosphonic dichloride can be subjected to analytical testing to understand their structure and properties, which is crucial for quality control in chemical manufacturing .
Safety and Hazards
properties
IUPAC Name |
2-dichlorophosphoryl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGNSMOWJIYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369906 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylphosphonic dichloride | |
CAS RN |
4707-95-3 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butylphosphonic Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)









